molecular formula C16H19N7O B6432408 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640963-58-0

4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6432408
CAS No.: 2640963-58-0
M. Wt: 325.37 g/mol
InChI Key: WBGLLQJZMABQLN-UHFFFAOYSA-N
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Description

The compound 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine features a pyrimidine core substituted at position 4 with a methoxy group and at position 2 with a piperazine-linked 2-methylpyrazolo[1,5-a]pyrazine moiety. This structure combines a pyrimidine ring with a fused pyrazolo-pyrazine system, connected via a piperazine bridge. Piperazine derivatives are frequently employed in medicinal chemistry due to their ability to enhance solubility and modulate receptor binding. The methoxy group may influence electronic properties, while the pyrazolo-pyrazine system contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-12-11-13-15(17-5-6-23(13)20-12)21-7-9-22(10-8-21)16-18-4-3-14(19-16)24-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGLLQJZMABQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine scaffold. One common approach is the one-pot synthesis method, which includes amide formation, pyrazine ring closure, hydrolysis, and dehydration. Intermediate compounds such as 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and 7-methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one are often isolated during the process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure[_{{{CITATION{{{3{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5 ...](https://link.springer.com/content/pdf/10.1007/s10593-020-02849-4.pdf). This method allows for the efficient synthesis of multigram quantities of the desired compound[{{{CITATION{{{_3{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5 ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is utilized as a fluorescent probe for studying intracellular processes and chemosensors.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
  • Target Compound : Pyrazolo[1,5-a]pyrazine fused system (two adjacent nitrogen atoms in the six-membered ring).
  • Analog 2 : 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine () shares the pyrazolo-pyrazine core but lacks the piperazine bridge, highlighting the target compound’s unique connectivity .

Substituent Analysis

Piperazine Derivatives
  • Analog 3 : 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine () incorporates a 4-methylpiperazine group directly on the pyrazolo-pyrimidine core, demonstrating how alkylation of piperazine can alter pharmacokinetics .
  • Analog 4 : FAUC 329 () includes a piperazine-linked pyrimidine, emphasizing the role of piperazine in enhancing binding affinity to dopamine D3 receptors .
Methoxy Group Positioning
  • Target Compound : 4-Methoxy on pyrimidine may donate electron density, influencing reactivity and interactions.
  • Analog 5 : 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine () places methoxy at the same pyrimidine position but lacks the piperazine bridge, underscoring the importance of substituent synergy .

Structure-Activity Relationship (SAR) Insights

While biological data for the target compound is absent in the evidence, structural analogs suggest:

  • Piperazine Role : Enhances solubility and receptor binding (e.g., kinase inhibitors in ) .
  • Methoxy Group : Electron-donating effects may stabilize charge-transfer interactions in active sites.
  • Pyrazolo-Pyrazine vs. Pyrazolo-Pyrimidine : The former’s nitrogen arrangement could offer distinct binding modes compared to pyrazolo-pyrimidine derivatives prevalent in kinase inhibitors .

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